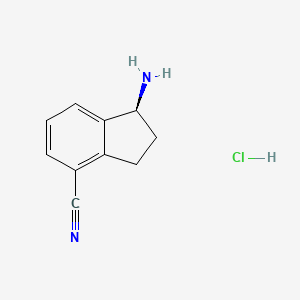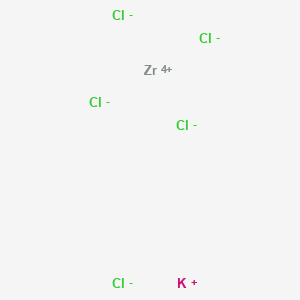
1,1'-Dibutyl-3,3,3',3'-tetramethylindadicarboCyanine perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1,1'-Dibutyl-3,3,3',3'-tetramethylindadicarboCyanine perchlorate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple indole rings and a perchlorate group, which may contribute to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the indole rings and the attachment of the butyl and dimethyl groups. Common synthetic routes may include:
Formation of Indole Rings: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Attachment of Butyl and Dimethyl Groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides and base catalysts.
Formation of the Penta-2,4-dienylidene Moiety: This can be synthesized through a series of condensation reactions involving appropriate aldehydes and ketones.
Introduction of the Perchlorate Group: The final step may involve the reaction of the synthesized compound with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: The indole rings and butyl groups may be susceptible to oxidation under appropriate conditions, leading to the formation of oxidized derivatives.
Reduction: The compound may undergo reduction reactions, particularly at the double bonds in the penta-2,4-dienylidene moiety.
Substitution: The butyl and dimethyl groups may be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of indole-2-carboxylic acids, while reduction may yield saturated derivatives of the compound.
科学的研究の応用
The compound may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a potential probe for studying biological processes involving indole derivatives.
Medicine: As a potential therapeutic agent, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.
Industry: As a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: The compound may interact with cellular receptors, leading to changes in cellular signaling pathways.
Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
類似化合物との比較
Similar Compounds
Similar compounds may include other indole derivatives with butyl and dimethyl groups, such as:
- 1-Butyl-3,3-dimethylindole
- 2-Butyl-3,3-dimethylindole
- 1-Butyl-2,3-dimethylindole
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and its perchlorate salt form, which may confer unique chemical properties and reactivity compared to other similar compounds.
特性
IUPAC Name |
(2E)-1-butyl-2-[(2E,4E)-5-(1-butyl-3,3-dimethyl-3a,4,5,6,7,7a-hexahydroindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-3a,4,5,6,7,7a-hexahydroindole;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H55N2.ClHO4/c1-7-9-24-34-28-20-16-14-18-26(28)32(3,4)30(34)22-12-11-13-23-31-33(5,6)27-19-15-17-21-29(27)35(31)25-10-8-2;2-1(3,4)5/h11-13,22-23,26-29H,7-10,14-21,24-25H2,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOMJRCYZVCXED-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2CCCCC2C(C1=CC=CC=CC3=[N+](C4CCCCC4C3(C)C)CCCC)(C)C.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN\1C2CCCCC2C(/C1=C\C=C\C=C\C3=[N+](C4CCCCC4C3(C)C)CCCC)(C)C.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H55ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine Methyl Ester](/img/structure/B591971.png)

